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Compound of Interest

Compound Name: Vkgils-NH2

Cat. No.: B612329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Vkgils-NH2 is a synthetic hexapeptide with a C-terminal amide modification. It is primarily

utilized in scientific research as a negative control peptide for studies involving Protease-

Activated Receptor 2 (PAR2). Its sequence, Val-Lys-Gly-Ile-Leu-Ser-NH2, is a scrambled

version of the PAR2 agonist peptide, SLIGKV-NH2. This guide provides a comprehensive

overview of the known physicochemical properties of Vkgils-NH2, alongside generalized

experimental protocols for its synthesis, purification, and characterization. Furthermore, it

visualizes the peptide's role in the context of PAR2 signaling and outlines a typical

experimental workflow for its preparation and analysis.

Physicochemical Properties
The fundamental physicochemical characteristics of Vkgils-NH2 are summarized in the table

below. These properties are essential for its handling, storage, and use in experimental

settings.
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Property Value Source(s)

Sequence Val-Lys-Gly-Ile-Leu-Ser-NH2 [1][2]

Molecular Weight 614.79 g/mol [1]

Molecular Formula C28H54N8O7 [1]

C-Terminal Modification Amide [1][2]

Purity
≥95% (as determined by

HPLC)
[1]

Appearance White to off-white solid [1]

Solubility
Soluble to 2 mg/mL in water.

Soluble in DMSO.
[1]

Storage Conditions

Store at -20°C. For long-term

storage, -80°C is

recommended. Solutions are

unstable and should be

prepared fresh.

[1][2]

Biological Activity

Inactive control peptide for the

PAR2 agonist SLIGKV-NH2. It

has no effect on DNA

synthesis in cells.

[1][2][3]

Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the synthesis,

purification, and characterization of Vkgils-NH2. These methods are standard in the field of

peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS)
Vkgils-NH2, being a C-terminally amidated peptide, is efficiently synthesized using Fmoc-

based solid-phase peptide synthesis.[4][5]
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Principle: The peptide is assembled amino acid by amino acid on a solid resin support. The C-

terminal amino acid is first attached to the resin. The temporary N-terminal protecting group

(Fmoc) is removed, and the next Fmoc-protected amino acid is coupled. This cycle is repeated

until the desired sequence is synthesized. Finally, the peptide is cleaved from the resin, and

side-chain protecting groups are removed.

Methodology:

Resin Selection: A Rink amide resin is a suitable choice for the synthesis of C-terminal

peptide amides.[6]

First Amino Acid Attachment: The C-terminal amino acid, Fmoc-Ser(tBu)-OH, is coupled to

the deprotected Rink amide resin.

Deprotection: The Fmoc group is removed from the nitrogen of Serine using a solution of

20% piperidine in dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-Leu-OH) is activated

with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and

coupled to the free amine on the resin-bound serine.

Wash: The resin is washed thoroughly with DMF to remove excess reagents and by-

products.

Cycle Repetition: Steps 3-5 are repeated for each subsequent amino acid in the sequence:

Ile, Gly, Lys(Boc), and Val.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the

resin, and the side-chain protecting groups (tBu for Ser and Boc for Lys) are removed

simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with

scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether,

centrifuged, and the pellet is washed. The crude peptide is then dissolved in a

water/acetonitrile mixture and lyophilized to obtain a solid powder.
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Purification by Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)
The crude synthetic peptide is purified to the desired level (typically >95%) using preparative

RP-HPLC.[7][8][9][10]

Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary

phase (e.g., C18-modified silica) is used with a polar mobile phase. A gradient of increasing

organic solvent concentration is used to elute the bound peptides, with more hydrophobic

peptides eluting at higher organic concentrations.

Methodology:

Column: A preparative C18 column is used.

Mobile Phase:

Solvent A: 0.1% TFA in water.

Solvent B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage over a

set time is used to elute the peptide from the column. The exact gradient will depend on the

hydrophobicity of the peptide and needs to be optimized.

Detection: The elution of the peptide is monitored by UV absorbance, typically at 214 nm and

280 nm.

Fraction Collection: Fractions are collected across the elution peak corresponding to the

target peptide.

Analysis and Pooling: The collected fractions are analyzed by analytical RP-HPLC and/or

mass spectrometry to determine their purity. Fractions with the desired purity are pooled.

Lyophilization: The pooled fractions are lyophilized to remove the solvents and obtain the

purified peptide as a solid.
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Characterization by Mass Spectrometry
The identity of the purified peptide is confirmed by mass spectrometry.[11][12][13][14][15]

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.

For peptides, this allows for the determination of the molecular weight, which can be compared

to the theoretical mass to confirm the correct synthesis.

Methodology:

Sample Preparation: A small amount of the purified, lyophilized peptide is dissolved in an

appropriate solvent (e.g., a water/acetonitrile mixture with 0.1% formic acid).

Ionization: Electrospray ionization (ESI) is a common method for ionizing peptides. The

peptide solution is sprayed into the mass spectrometer, where it forms charged droplets from

which peptide ions are released.

Mass Analysis: The m/z of the peptide ions is measured by a mass analyzer (e.g., time-of-

flight (TOF) or Orbitrap).

Data Analysis: The resulting spectrum is analyzed to find the peak(s) corresponding to the

protonated peptide molecule [M+H]+. The molecular weight is calculated from the m/z value.

The experimentally determined molecular weight should match the theoretical molecular

weight of Vkgils-NH2 (614.79 Da).

Tandem Mass Spectrometry (MS/MS) (Optional): For further confirmation, the parent ion can

be fragmented, and the masses of the fragment ions can be analyzed to confirm the amino

acid sequence.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and

characterization of Vkgils-NH2.
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Caption: Workflow for the synthesis and purification of Vkgils-NH2.
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Role in PAR2 Signaling
Vkgils-NH2 is the inactive control for the PAR2 agonist SLIGKV-NH2. The diagram below

illustrates the canonical PAR2 signaling pathway and the differential roles of the agonist and

the control peptide.[16][17][18][19][20]
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Caption: PAR2 signaling and the role of Vkgils-NH2 as an inactive control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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